molecular formula C30H17N4Na3O11S3 B8074041 trisodium;(3E)-4-oxo-5-[(2Z)-2-(2-oxonaphthalen-1-ylidene)hydrazinyl]-3-[(4-sulfonatonaphthalen-1-yl)hydrazinylidene]naphthalene-2,7-disulfonate

trisodium;(3E)-4-oxo-5-[(2Z)-2-(2-oxonaphthalen-1-ylidene)hydrazinyl]-3-[(4-sulfonatonaphthalen-1-yl)hydrazinylidene]naphthalene-2,7-disulfonate

Cat. No.: B8074041
M. Wt: 774.6 g/mol
InChI Key: MKMBAZXKTDYGAC-UDGLKCJOSA-K
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Description

The compound with the identifier “trisodium;(3E)-4-oxo-5-[(2Z)-2-(2-oxonaphthalen-1-ylidene)hydrazinyl]-3-[(4-sulfonatonaphthalen-1-yl)hydrazinylidene]naphthalene-2,7-disulfonate” is a nitrogen-fixing bacterial inoculant designed to improve crop productivity and reduce nitrous oxide emissions. This compound is particularly suitable for plants in the genera Jatropha, Sorghum, Gossypium, Elaeis, Ricinus, Oryza, and Manihot .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of this compound involves the application of a novel artificially manufactured formula containing a nitrogen-fixing bacterium. The bacteria efficiently colonize non-legume plants in both aerial parts and the root system .

Industrial Production Methods: The industrial production of this compound involves large-scale fermentation processes to cultivate the nitrogen-fixing bacteria. The bacteria are then formulated into a product that can be applied to crops to enhance growth and productivity while reducing the need for chemical fertilizers .

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the compound’s functionality in different applications .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects by colonizing the aerial parts and root systems of non-legume plants. The nitrogen-fixing bacteria in the compound convert atmospheric nitrogen into a form that plants can use for growth. This process involves various molecular targets and pathways, including the activation of nitrogenase enzymes that facilitate nitrogen fixation .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other nitrogen-fixing bacterial inoculants and biofertilizers. Examples of similar compounds are those containing different strains of nitrogen-fixing bacteria or those designed for specific crops .

Uniqueness: The uniqueness of trisodium;(3E)-4-oxo-5-[(2Z)-2-(2-oxonaphthalen-1-ylidene)hydrazinyl]-3-[(4-sulfonatonaphthalen-1-yl)hydrazinylidene]naphthalene-2,7-disulfonate lies in its ability to efficiently colonize a wide range of non-legume plants and its effectiveness in reducing nitrous oxide emissions. This makes it a valuable tool for sustainable agriculture and environmental protection .

Properties

IUPAC Name

trisodium;(3E)-4-oxo-5-[(2Z)-2-(2-oxonaphthalen-1-ylidene)hydrazinyl]-3-[(4-sulfonatonaphthalen-1-yl)hydrazinylidene]naphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20N4O11S3.3Na/c35-24-11-9-16-5-1-2-6-19(16)28(24)33-32-23-15-18(46(37,38)39)13-17-14-26(48(43,44)45)29(30(36)27(17)23)34-31-22-10-12-25(47(40,41)42)21-8-4-3-7-20(21)22;;;/h1-15,31-32H,(H,37,38,39)(H,40,41,42)(H,43,44,45);;;/q;3*+1/p-3/b33-28-,34-29-;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMBAZXKTDYGAC-UDGLKCJOSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=O)C2=NNC3=CC(=CC4=C3C(=O)C(=NNC5=CC=C(C6=CC=CC=C65)S(=O)(=O)[O-])C(=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C\2C(=C1)C=CC(=O)/C2=N\NC3=CC(=CC4=C3C(=O)/C(=N\NC5=CC=C(C6=CC=CC=C65)S(=O)(=O)[O-])/C(=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H17N4Na3O11S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

774.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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